S-(4-Methoxyphenyl) cyclohexylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Methoxyphenyl) cyclohexylcarbamothioate is an organosulfur compound known for its diverse range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methoxyphenyl) cyclohexylcarbamothioate typically involves the reaction of isocyanides with elemental sulfur and aryl iodides. This process is catalyzed by copper and involves two consecutive C–S bond formations . Another method involves the use of molecular iodine-mediated synthesis from isocyanides, thiols, and water under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
S-(4-Methoxyphenyl) cyclohexylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the carbamothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
S-(4-Methoxyphenyl) cyclohexylcarbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antiviral, bactericidal, and anesthetic properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with unique mechanisms of action.
Industry: Utilized in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.
Wirkmechanismus
The mechanism of action of S-(4-Methoxyphenyl) cyclohexylcarbamothioate involves its interaction with various molecular targets and pathways. The compound is known to affect calcium channels and muscarinic receptors, leading to its biological effects . It may also have an anesthetic effect on smooth muscle tissues.
Vergleich Mit ähnlichen Verbindungen
S-(4-Methoxyphenyl) cyclohexylcarbamothioate can be compared with other carbamothioate derivatives and organosulfur compounds:
Similar Compounds: S-(4-Methoxyphenyl) N-cyclohexylcarbamothioate, S-(4-Methoxyphenyl) N-(4-(ethoxycarbonyl)phenyl)thiocarbamate.
Uniqueness: The presence of the methoxy group on the phenyl ring and the cyclohexyl group in the carbamothioate structure provides unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
65236-05-7 |
---|---|
Molekularformel |
C14H19NO2S |
Molekulargewicht |
265.37 g/mol |
IUPAC-Name |
S-(4-methoxyphenyl) N-cyclohexylcarbamothioate |
InChI |
InChI=1S/C14H19NO2S/c1-17-12-7-9-13(10-8-12)18-14(16)15-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,15,16) |
InChI-Schlüssel |
YUUSRBHTCKBSSJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SC(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.